Cas no 1804256-42-5 (Ethyl 2-carboxy-6-(3-methoxy-3-oxopropyl)benzoate)

Ethyl 2-carboxy-6-(3-methoxy-3-oxopropyl)benzoate is a versatile organic compound characterized by its unique structural features. It offers high purity and stability, making it suitable for various applications in the pharmaceutical and chemical industries. Its specific functional groups contribute to its reactivity, enabling efficient synthesis of complex molecules. The compound's distinct chemical properties make it a valuable intermediate in the production of pharmaceuticals and fine chemicals.
Ethyl 2-carboxy-6-(3-methoxy-3-oxopropyl)benzoate structure
1804256-42-5 structure
商品名:Ethyl 2-carboxy-6-(3-methoxy-3-oxopropyl)benzoate
CAS番号:1804256-42-5
MF:C14H16O6
メガワット:280.273244857788
CID:4956050

Ethyl 2-carboxy-6-(3-methoxy-3-oxopropyl)benzoate 化学的及び物理的性質

名前と識別子

    • Ethyl 2-carboxy-6-(3-methoxy-3-oxopropyl)benzoate
    • インチ: 1S/C14H16O6/c1-3-20-14(18)12-9(7-8-11(15)19-2)5-4-6-10(12)13(16)17/h4-6H,3,7-8H2,1-2H3,(H,16,17)
    • InChIKey: FEKFAOLQNNLIGA-UHFFFAOYSA-N
    • ほほえんだ: O(CC)C(C1C(C(=O)O)=CC=CC=1CCC(=O)OC)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 20
  • 回転可能化学結合数: 8
  • 複雑さ: 365
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 89.9

Ethyl 2-carboxy-6-(3-methoxy-3-oxopropyl)benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015007142-1g
Ethyl 2-carboxy-6-(3-methoxy-3-oxopropyl)benzoate
1804256-42-5 97%
1g
1,564.50 USD 2021-06-21
Alichem
A015007142-250mg
Ethyl 2-carboxy-6-(3-methoxy-3-oxopropyl)benzoate
1804256-42-5 97%
250mg
484.80 USD 2021-06-21
Alichem
A015007142-500mg
Ethyl 2-carboxy-6-(3-methoxy-3-oxopropyl)benzoate
1804256-42-5 97%
500mg
823.15 USD 2021-06-21

Ethyl 2-carboxy-6-(3-methoxy-3-oxopropyl)benzoate 関連文献

Ethyl 2-carboxy-6-(3-methoxy-3-oxopropyl)benzoateに関する追加情報

Ethyl 2-carboxy-6-(3-methoxy-3-oxopropyl)benzoate (CAS No. 1804256-42-5): A Comprehensive Overview

Ethyl 2-carboxy-6-(3-methoxy-3-oxopropyl)benzoate, identified by its CAS number 1804256-42-5, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its intricate structure, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of both carboxy and ester functional groups, coupled with a unique propyl side chain, makes it a versatile intermediate for further chemical modifications and biological evaluations.

The< strong>Ethyl 2-carboxy-6-(3-methoxy-3-oxopropyl)benzoate molecule exhibits a complex stereochemical framework, which is crucial for its interaction with biological targets. The benzoate core, a well-known pharmacophore in medicinal chemistry, provides a stable aromatic system that can be further functionalized to enhance binding affinity and selectivity. The carboxy group at the 2-position and the ester linkage at the 6-position introduce additional reactivity, allowing for conjugation with various biomolecules. This structural diversity makes it an attractive candidate for exploring new pharmacological pathways.

Recent advancements in computational chemistry have enabled the precise modeling of molecular interactions, providing insights into the binding mechanisms of< strong>Ethyl 2-carboxy-6-(3-methoxy-3-oxopropyl)benzoate. Studies using molecular docking simulations have revealed that this compound can effectively interact with enzymes and receptors involved in inflammatory and metabolic disorders. The propyl side chain, specifically the< strong>3-methoxy-3-oxopropyl moiety, plays a critical role in modulating the compound's bioactivity. This region can form hydrogen bonds and hydrophobic interactions with target proteins, enhancing its pharmacological efficacy.

In vitro studies have demonstrated the potential of< strong>Ethyl 2-carboxy-6-(3-methoxy-3-oxopropyl)benzoate as an anti-inflammatory agent. Its ability to inhibit key pro-inflammatory cytokines such as TNF-α and IL-6 suggests its utility in treating chronic inflammatory conditions. Additionally, preliminary data indicate that this compound may exhibit antioxidant properties, further supporting its therapeutic potential. These findings are particularly relevant in light of the increasing prevalence of inflammatory diseases worldwide.

The synthesis of< strong>Ethyl 2-carboxy-6-(3-methoxy-3-oxopropyl)benzoate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and enzymatic transformations, have been employed to construct the desired molecular framework efficiently. These techniques not only improve synthetic efficiency but also minimize unwanted byproducts, making the process more sustainable and environmentally friendly.

The< strong>CAS No. 1804256-42-5 registry number ensures that researchers worldwide can accurately identify and utilize this compound in their studies. The systematic naming convention provides a clear and unambiguous description of the molecular structure, facilitating communication among scientists across different disciplines. This standardization is essential for collaborative research and ensures reproducibility of experimental results.

Future research directions for< strong>Ethyl 2-carboxy-6-(3-methoxy-3-oxopropyl)benzoate include exploring its mechanism of action at a molecular level and evaluating its efficacy in preclinical models. Understanding how this compound interacts with biological targets will provide valuable insights into its therapeutic potential and help guide the development of next-generation drugs. Additionally, investigating its metabolic stability and pharmacokinetic properties will be crucial for optimizing its clinical application.

The growing interest in natural product-inspired drug design has also highlighted the importance of< strong>Ethyl 2-carboxy-6-(3-methoxy-3-oxopropyl)benzoate as a scaffold for novel therapeutics. By leveraging structural motifs found in natural products, researchers can develop compounds with enhanced bioactivity and reduced toxicity. The unique combination of functional groups in this molecule makes it an excellent candidate for such endeavors.

In conclusion, Ethyl 2-carboxy-6-(3-methoxy-3-oxopropyl)benzoate (CAS No. 1804256-42-5) represents a promising area of research in pharmaceutical chemistry. Its complex structure, coupled with its potential bioactivity, makes it an attractive candidate for developing new therapeutic agents. Ongoing studies are expected to yield valuable insights into its pharmacological properties and applications in treating various diseases.

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